

Differentiating shedding phase from lack of Fluridil efficacy

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Compound of Interest

Compound Name: *Fluridil*

Cat. No.: *B1663839*

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Technical Support Center: Fluridil Efficacy Assessment

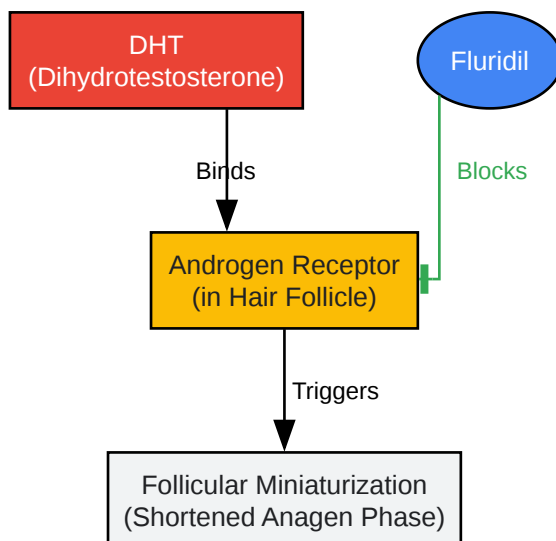
This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance for differentiating between a temporary, treatment-induced shedding phase and a lack of therapeutic efficacy during experiments with **Fluridil**.

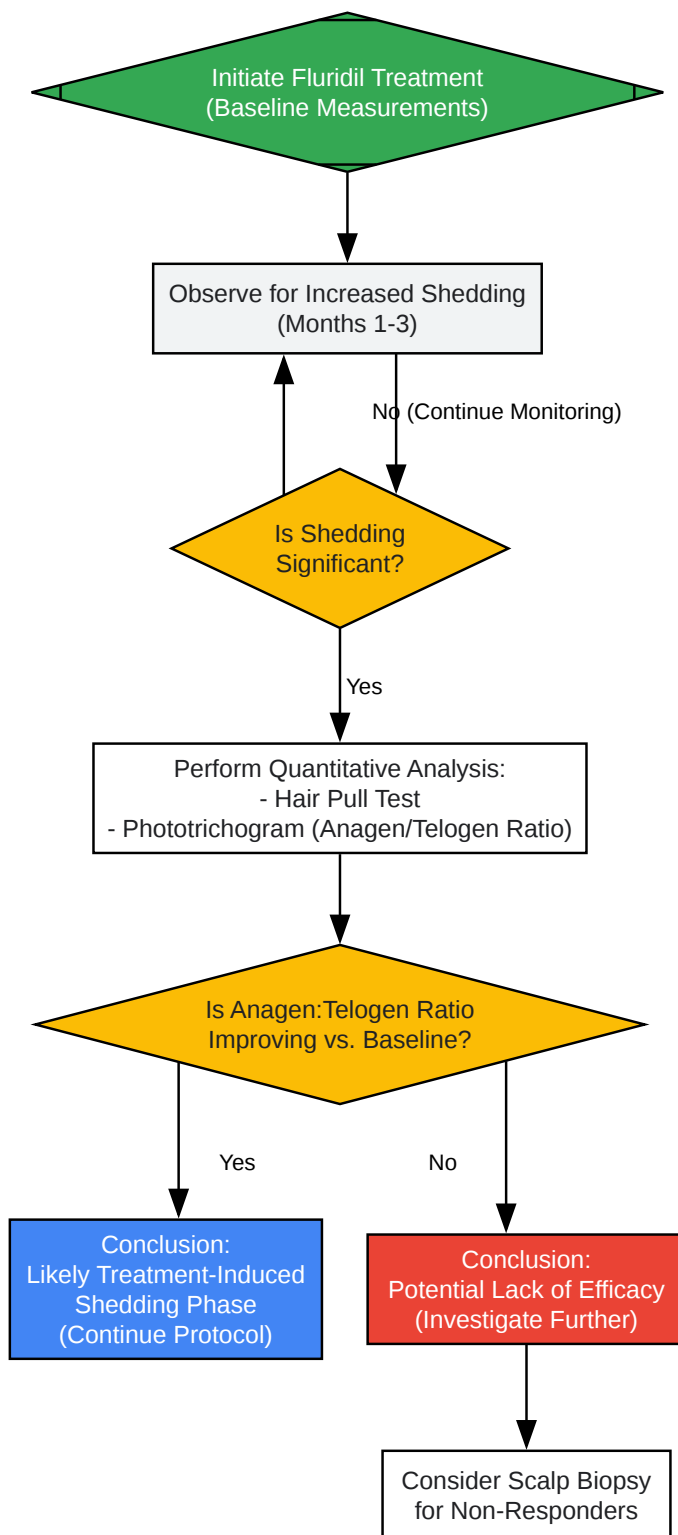
Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Fluridil and the expected physiological response?

Fluridil is a topical non-steroidal anti-androgen (NSAA).[1] Its primary mechanism is to act as a competitive antagonist at the androgen receptor in scalp hair follicles.[2] By binding to the receptor, it prevents dihydrotestosterone (DHT), the key androgen in androgenetic alopecia (AGA), from exerting its effects.[1][2][3] The binding of DHT to androgen receptors triggers a process of follicular miniaturization, which shortens the hair's growth (anagen) phase.[1][3]

The expected physiological response to effective **Fluridil** treatment is the mitigation of this process. By blocking DHT, **Fluridil** helps to prolong the anagen phase and prevent further miniaturization.[2] Clinical data indicates that a key efficacy marker is a significant increase in the anagen-to-telogen hair ratio within the first three months of consistent application.[4][5][6]





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